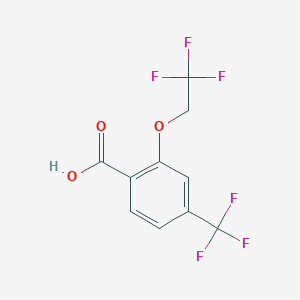

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-3-5(10(14,15)16)1-2-6(7)8(17)18/h1-3H,4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSHBVNRMXNYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Trifluoromethyl)benzoic Acid Intermediate

4-(Trifluoromethyl)benzoic acid is a common precursor synthesized by oxidation of 4-(trifluoromethyl)benzaldehyde under mild conditions:

- Reactants: 4-(Trifluoromethyl)benzaldehyde, oxygen, copper(II) acetate monohydrate, cobalt(II) diacetate tetrahydrate, water.

- Conditions: Stirring under atmospheric oxygen at 70°C for 1 hour.

- Workup: Cooling, centrifugation, washing with water, and drying.

- Yield: Approximately 99%.

This high-yielding method provides the benzoic acid core with the trifluoromethyl substituent at the para position, ready for further functionalization.

Etherification via Copper-Catalyzed Nucleophilic Substitution

The key step to introduce the 2,2,2-trifluoroethoxy group at the ortho position involves nucleophilic substitution of a halogenated benzoic acid derivative with 2,2,2-trifluoroethanol in the presence of copper catalysts:

- Starting Material: Halobenzoic acid (e.g., 5-bromo-2-chlorobenzoic acid).

- Reagents: Anhydrous 2,2,2-trifluoroethanol, copper iodide or copper bromide, strong base (e.g., potassium hydroxide).

- Solvent: Aprotic solvents such as N,N-dimethylformamide, N-methylpyrrolidone, or N-containing heterocycles like pyridine.

- Reaction Conditions: Heating to 110–115°C for 2 hours under inert atmosphere.

- Molar Ratios: At least one mole of 2,2,2-trifluoroethanol per halogen atom; copper salt to halobenzoic acid ratio between 0.01 to 2.1.

- Workup: Cooling, acid precipitation with hydrochloric acid, filtration, alkaline extraction, and re-acidification to isolate the product.

- Outcome: Formation of 2-(2,2,2-trifluoroethoxy)-4-trifluoromethyl-benzoic acid with high purity.

This copper-mediated process is preferred for its efficiency and selectivity in forming the trifluoroethoxy ether linkage on the aromatic ring.

Alternative Routes and Oxidation Steps

Some methods employ oxidation of trifluoromethylated benzyl derivatives or benzaldehydes to the corresponding benzoic acids, which can then undergo etherification:

- Hydrolysis of 2-trifluoromethyl benzyl dichloride derivatives to aldehydes.

- Reoxidation of aldehydes to acids using oxygen or other oxidants.

- Subsequent copper-catalyzed etherification as described above.

These routes offer flexibility depending on available starting materials and desired substitution patterns.

| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 4-(Trifluoromethyl)benzaldehyde to acid | 4-(Trifluoromethyl)benzaldehyde, O2, Cu(OAc)2·H2O, Co(OAc)2·4H2O, water | 70 | 1 hour | 99 | Mild aqueous oxidation under atmospheric oxygen |

| Copper-catalyzed etherification | Halobenzoic acid, 2,2,2-trifluoroethanol, CuI, aprotic solvent, base | 110–115 | 2 hours | High | Requires aprotic solvent, inert atmosphere |

| Hydrolysis and oxidation route | 2-Trifluoromethyl benzyl dichloride derivatives, hydrolysis, oxidation | Variable | Variable | Moderate | Multi-step, includes aldehyde intermediate |

- The copper catalyst plays a critical role in facilitating the nucleophilic substitution of halogen by trifluoroethoxide ions, with copper iodide showing superior activity.

- Aprotic solvents such as N,N-dimethylformamide enhance solubility of reactants and stabilize intermediates.

- The molar excess of 2,2,2-trifluoroethanol can serve dual roles as reactant and solvent, improving reaction efficiency.

- Reaction temperature control is essential to avoid decomposition or side reactions; 110–115°C is optimal.

- Workup involving acid-base extraction steps ensures removal of copper residues and isolation of the pure acid.

- The method is scalable and suitable for industrial production of trifluoroethoxy-substituted benzoic acids, intermediates for pharmaceuticals like Flecainide.

The preparation of 2-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid is effectively achieved through a copper-catalyzed nucleophilic substitution of halobenzoic acid derivatives with 2,2,2-trifluoroethanol, preceded or combined with selective oxidation steps to install the trifluoromethyl and carboxyl functionalities. The process is well-documented, reproducible, and adaptable for large-scale synthesis with high yields and purity. The use of specific copper salts, aprotic solvents, and controlled reaction conditions are key factors in optimizing the synthesis.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes condensation reactions:

-

Amide bond formation : Reacting with amines in the presence of coupling agents like EDC/HOPO (1.2:0.1 equiv) in MeCN/EtOH/H₂O forms bioactive amides, as seen in ubrogepant synthesis .

-

Esterification : Treatment with SOCl₂ in DMF converts the acid to an acid chloride, which reacts with alcohols (e.g., methylamine in THF) to yield esters .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of the trifluoromethyl group deactivates the benzene ring, directing substituents to meta and para positions. Example:

-

Halogenation : Chlorination using PCl₅ or bromination with Br₂/FeBr₃ occurs at the 5-position relative to the trifluoromethyl group .

Stability Under Acidic/Basic Conditions

The trifluoroethoxy group exhibits stability in mildly acidic/basic environments but degrades under harsh conditions:

-

Acidic hydrolysis : Prolonged exposure to 6 M HCl at 120°C cleaves the trifluoroethoxy group, yielding phenol derivatives .

-

Basic conditions : NaOH (1–2 M) at 80°C de-esterifies ethoxy groups but leaves the trifluoromethyl intact .

Cross-Coupling Reactions

The trifluoromethyl group enables participation in Pd-catalyzed couplings:

Reduction of the Carboxylic Acid

-

LiAlH₄ in THF reduces the acid to a primary alcohol, though the trifluoromethyl group remains unaffected .

-

Catalytic hydrogenation (H₂/Pd-C) is less effective due to steric hindrance from substituents.

Sulfonylation

Reaction with sulfonyl chlorides (e.g., methylsulfonyl chloride) in pyridine yields sulfonate esters, enhancing bioavailability for medicinal applications .

pKa and Solubility

-

pKa : ~2.8 (carboxylic acid), lowered by electron-withdrawing groups .

-

Solubility : Poor in water (0.1 mg/mL), enhanced in DMSO or MeOH .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing CO₂ and trifluoroethane .

Scientific Research Applications

Antithrombotic Agents

Recent studies have indicated that derivatives of this compound exhibit promising antithrombotic properties. The compound's structure allows for effective interaction with biological targets involved in platelet aggregation and coagulation pathways, making it a candidate for developing new anticoagulant therapies .

Drug Development

The synthesis of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid has been explored in the context of creating novel pharmacological agents. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, which are desirable traits in drug design .

Polymer Synthesis

The unique fluorinated structure of this compound is utilized in the synthesis of advanced polymers with enhanced chemical resistance and thermal stability. These materials are particularly valuable in applications requiring durability under harsh conditions, such as coatings and adhesives .

Surface Modification

Fluorinated compounds are known to impart hydrophobic properties to surfaces. Research has demonstrated that incorporating 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid into surface coatings can significantly improve water repellency and reduce friction .

Biodegradation Studies

The compound is also being investigated for its role in biodegradation studies, particularly concerning its impact on microbial communities in contaminated environments. Its trifluoromethyl groups can influence degradation pathways and microbial interactions .

Ecotoxicology

Research into the ecotoxicological effects of this compound is essential for understanding its environmental impact. Initial studies suggest that the compound may exhibit low toxicity to aquatic organisms, making it a potential candidate for environmentally friendly applications .

Case Study 1: Antithrombotic Efficacy

A study published in a pharmacology journal explored the efficacy of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid as an antithrombotic agent. The findings indicated that the compound significantly inhibited platelet aggregation in vitro and showed promise in vivo models for preventing thrombosis without severe side effects.

Case Study 2: Polymer Development

Another research project focused on the use of this compound in developing high-performance polymers for aerospace applications. The results demonstrated improved mechanical properties and resistance to extreme temperatures compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid involves its interaction with molecular targets through its trifluoroethoxy and trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of target molecules. The pathways involved in its action include binding to specific receptors or enzymes, leading to changes in their activity or function .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs of 2-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid, emphasizing differences in substituent positions and functional groups:

Key Observations :

- Functional Group Replacement : Replacing –OCH₂CF₃ with –OCH₂OCH₃ (methoxymethoxy) reduces fluorophilicity, which may decrease metabolic resistance but improve aqueous solubility .

- Sulfur-Containing Analogs: The introduction of a sulfanyl (–S–) group and nitro (–NO₂) substituent (as in the fifth compound) enhances electrophilicity, possibly influencing reactivity in coupling reactions .

Physicochemical Properties

Fluorinated substituents profoundly impact key properties:

- Acidity : The –CF₃ group at the 4-position strengthens the benzoic acid’s acidity (lower pKa), favoring ionization in physiological environments.

Comparison of Acid Strengths :

- 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid : Estimated pKa ~2.5–3.0 (due to dual electron-withdrawing groups).

- 4-Trifluoromethyl-benzoic acid (non-ethoxy analog): pKa ~3.3 .

Challenges vs. Analogs :

- Regioselectivity : Installing substituents at specific positions (e.g., 2- vs. 3-) requires careful control of reaction conditions.

- Stability : Trifluoroethoxy intermediates may decompose under acidic or high-temperature conditions, unlike methoxymethoxy analogs .

Biological Activity

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid is an organic compound characterized by its trifluoroethoxy and trifluoromethyl groups attached to a benzoic acid core. Its unique chemical properties render it valuable in various scientific and industrial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid

- Molecular Formula : C10H6F6O3

- Molecular Weight : 288.1433 g/mol

- CAS Number : 933472-36-7

The biological activity of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid can be attributed to its interaction with molecular targets through its lipophilic trifluoroethoxy and trifluoromethyl groups. These groups enhance metabolic stability and facilitate interactions with hydrophobic regions of target proteins or enzymes. The compound may influence various biological pathways by modulating enzyme activity or receptor binding.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For example:

- In vitro studies have shown that fluorinated benzoic acids can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- A related study demonstrated that a trifluoromethyl-substituted compound inhibited the growth of HCT116 colon cancer cells with an IC50 value in the low micromolar range .

Anti-inflammatory Effects

Fluorinated compounds are often studied for their anti-inflammatory properties:

- In vivo models have suggested that similar compounds can reduce inflammation markers in tissues, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Applications in Drug Development

The unique properties of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid make it a candidate for further exploration in drug development:

- Lead Compound Development : Its structural characteristics may lead to the synthesis of novel drugs targeting specific diseases.

- Pharmacological Studies : Ongoing research aims to elucidate its potential as a therapeutic agent against various conditions, including cancer and inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach is nucleophilic substitution of a hydroxyl or halogen group at the 2-position with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The trifluoromethyl group at the 4-position can be introduced via cross-coupling reactions (e.g., Ullmann coupling) using CuI catalysts . Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel. Validate intermediates using NMR to confirm trifluoromethyl and trifluoroethoxy group incorporation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%).

- NMR Spectroscopy : NMR for aromatic protons and NMR for trifluoromethyl (-CF₃, δ ~ -63 ppm) and trifluoroethoxy (-OCF₂CF₃, δ ~ -75 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 306.03 (calculated for C₁₀H₆F₆O₃).

Q. What are the primary biological targets or assays for evaluating this compound’s activity?

- Methodological Answer : Given its structural similarity to fluorinated enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors), prioritize:

- Enzyme Inhibition Assays : Screen against carbonic anhydrase isoforms (CA-II, CA-IX) using a stopped-flow CO₂ hydration assay .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for enhanced target binding?

- Methodological Answer : Use AutoDock4 or MOE for molecular docking:

- Prepare the receptor (e.g., CA-II PDB: 3KS3) by adding hydrogens and assigning charges (AMBER force field).

- Dock the compound with flexible sidechains (e.g., Trp209 in CA-II) to assess binding modes. Analyze hydrogen bonds between the carboxylic acid group and Zn²⁺ in the active site .

- Free energy perturbation (FEP) calculations can predict substituent effects on binding affinity .

Q. How can researchers resolve contradictory data in solubility and bioactivity across studies?

- Methodological Answer : Contradictions often arise from differences in:

- Solubility : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation .

- Assay Conditions : Standardize protocols (e.g., fixed incubation time, serum-free media for cytotoxicity).

- Impurity Analysis : Quantify byproducts (e.g., esterified derivatives) via LC-MS and correlate with bioactivity .

Q. What strategies improve regioselectivity during the introduction of trifluoromethoxy groups?

- Methodological Answer : To minimize competing reactions:

- Protecting Groups : Temporarily protect the carboxylic acid with methyl ester to prevent side reactions during trifluoroethoxy installation .

- Metal Catalysis : Use Pd(OAc)₂ with Xantphos ligand for selective C-O coupling at the 2-position .

- Microwave Synthesis : Reduce reaction time (30 min vs. 12 h) to suppress decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.